molecular formula C5H7F2I B1427504 1,1-Difluoro-3-(iodomethyl)cyclobutane CAS No. 1434142-22-9

1,1-Difluoro-3-(iodomethyl)cyclobutane

Cat. No.: B1427504
CAS No.: 1434142-22-9
M. Wt: 232.01 g/mol
InChI Key: ZQIGYMBIEBXPTQ-UHFFFAOYSA-N
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Description

“1,1-Difluoro-3-(iodomethyl)cyclobutane” is a chemical compound with the molecular formula C5H7F2I . It has a molecular weight of 232.01 . The compound is typically stored in a refrigerator and is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H7F2I/c6-5(7)1-4(2-5)3-8/h4H,1-3H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 232.01 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density were not available in the web search results.

Scientific Research Applications

1. NMR Spectroscopy Studies

Nuclear magnetic resonance (NMR) studies have explored derivatives of 1,1-difluoro-3-phenylcyclobutane, revealing insights into the molecular structure and properties. These studies have shown long-range H-F spin-spin couplings and provided valuable information on the conformation of the cyclobutane ring, which is closely related to 1,1-Difluoro-3-(iodomethyl)cyclobutane (Takahashi, 1962).

2. Synthesis and Reaction Studies

Research has been conducted on the synthesis and reactions of cyclobutane derivatives, including those similar to this compound. These studies have focused on various synthetic routes and the resulting properties of the compounds, which are significant for understanding the chemical behavior of such molecules (Sharts & Roberts, 1961).

3. Photocycloaddition and Molecular Reactivity

The reactivity and stereochemistry of certain difluoro compounds in photocycloaddition reactions have been explored. This research provides insights into the regio- and stereoselectivity of these reactions, which is relevant for understanding the behavior of this compound in similar contexts (Itoh, Okazaki, & Chow, 2004).

4. Potential in Organic Synthesis

The gem-dimethyl effect, related to the acceleration of cyclization by substituents in the chain, has been studied in compounds like 1,1-dimethylcyclobutane. This research is pertinent to understanding the potential applications of this compound in organic synthesis (Ringer & Magers, 2007).

5. Applications in Tumor Delineation

Although not directly related to this compound, studies on similar fluorine-labeled compounds for tumor-avid amino acids in positron emission tomography provide a context where such compounds could potentially be applied in medical imaging and diagnostics (Shoup & Goodman, 1999).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H320, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . The precautionary statements are P264, P270, P301, P301, P312, and P330 .

Properties

IUPAC Name

1,1-difluoro-3-(iodomethyl)cyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2I/c6-5(7)1-4(2-5)3-8/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIGYMBIEBXPTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434142-22-9
Record name 1,1-difluoro-3-(iodomethyl)cyclobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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